molecular formula C8H10BrN5O B10845916 8-Bromo-9-(3-hydroxypropyl)-9H-adenine

8-Bromo-9-(3-hydroxypropyl)-9H-adenine

Cat. No.: B10845916
M. Wt: 272.10 g/mol
InChI Key: MUZYIFHIQGFDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-9-(3-hydroxypropyl)-9H-adenine is a synthetic small molecule recognized in research for its potent activity as a broad-spectrum inhibitor of adenosine receptors . Studies characterize it as an inhibitor of all four adenosine receptor subtypes: A1, A2A, A2B, and A3, making it a valuable tool for investigating the purinergic signaling system . Research into adenosine receptors is critical as they are implicated in a wide range of physiological processes, including the regulation of neurotransmission, immune responses, and cardiovascular function . The inhibition of these receptors by this compound places it as a key compound in the study of associated signaling pathways, such as the cAMP signaling pathway, neuroactive ligand-receptor interaction, and the Rap1 signaling pathway . As a versatile biochemical tool, it enables researchers to explore the complex roles of adenosine receptors in both normal and disease states. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10BrN5O

Molecular Weight

272.10 g/mol

IUPAC Name

3-(6-amino-8-bromopurin-9-yl)propan-1-ol

InChI

InChI=1S/C8H10BrN5O/c9-8-13-5-6(10)11-4-12-7(5)14(8)2-1-3-15/h4,15H,1-3H2,(H2,10,11,12)

InChI Key

MUZYIFHIQGFDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)CCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name Substituent at 9-Position Molecular Formula Molecular Weight Key Features
8-Bromo-9-(3-hydroxypropyl)-9H-adenine 3-hydroxypropyl C₈H₁₀BrN₅O 272.10* Polar hydroxyl group enhances solubility and H-bonding potential .
8-Bromo-9-ethyl-9H-adenine (133) Ethyl C₇H₈BrN₅ 242.07 Shorter alkyl chain; lacks hydroxyl group, reducing polarity .
8-Bromo-9-propyl-9H-adenine (138) Propyl C₈H₁₀BrN₅ 256.09 Longer alkyl chain than ethyl; hydrophobic .
8-Bromo-9-butyl-9H-purin-6-amine Butyl C₉H₁₂BrN₅ 270.13 Extended alkyl chain increases lipophilicity .
8-Bromo-9-cyclohexyl-9H-adenine (131) Cyclohexyl C₁₁H₁₄BrN₅ 296.16 Bulky substituent; may sterically hinder receptor binding .

*Calculated based on molecular formula.

Pharmacological Considerations

  • Adenosine Receptor Antagonism: Compounds like 8-Bromo-9-cyclopentyl-9H-adenine (132) and 8-Bromo-9-propyl-9H-adenine (138) are documented as ADORA2A antagonists . The target compound’s hydroxyl group may alter binding kinetics or selectivity compared to these analogs.
  • SAR Insights :
    • Substitution at N⁹ with small alkyl groups (ethyl, propyl) is tolerated for receptor binding, while bulkier groups (cyclohexyl) may reduce potency .
    • Polar substituents (e.g., 3-hydroxypropyl) could improve water solubility, a common limitation of alkylated adenine derivatives .

Preparation Methods

Molecular Characteristics

The compound features:

  • Adenine core : Brominated at the 8th position.

  • N9 substitution : A 3-hydroxypropyl group (-CH2CH2CH2OH).

  • Molecular formula : C8H10BrN5O (MW: 272.10 g/mol).

Synthetic Challenges

  • Regioselective bromination : Introducing bromine at C8 without side reactions.

  • Alkylation specificity : Ensuring N9 substitution over other reactive sites (e.g., N3, N7).

  • Hydroxyl group stability : Preserving the 3-hydroxypropyl moiety during bromination.

Synthetic Routes and Methodologies

Alkylation of Adenine at N9

The 3-hydroxypropyl group is introduced via nucleophilic substitution. Patent data and medicinal chemistry studies highlight two approaches:

Direct Alkylation with 3-Bromo-1-Propanol

  • Reagents : Adenine, 3-bromo-1-propanol, base (e.g., K2CO3, NaOH).

  • Solvent : Polar aprotic solvents (DMF, DMSO).

  • Conditions : Heating (100–120°C) under inert atmosphere.

  • Mechanism :
    Adenine+BrCH2CH2CH2OHBase9-(3-hydroxypropyl)adenine+HBr\text{Adenine} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{9-(3-hydroxypropyl)adenine} + \text{HBr}

  • Yield : ~60–70% (estimated from analogous reactions).

Cyclic Carbonate-Mediated Alkylation

  • Reagent : (R)-4-methyl-1,3-dioxolan-2-one (cyclic carbonate).

  • Base : NaOH in DMF.

  • Advantage : Avoids unprotected hydroxyl group side reactions.

  • Outcome : Forms 9-(2-hydroxypropyl)adenine derivatives, adaptable for 3-hydroxypropyl via chain extension.

Bromination at C8

Post-alkylation, bromination targets the adenine C8 position.

Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br2 in acetic acid.

  • Conditions : Room temperature, 12–24 h.

  • Selectivity : NBS minimizes over-bromination; Br2 requires careful stoichiometry.

  • Mechanism :
    9-(3-hydroxypropyl)adenine+Br28-bromo-9-(3-hydroxypropyl)adenine+HBr\text{9-(3-hydroxypropyl)adenine} + \text{Br}_2 \rightarrow \text{8-bromo-9-(3-hydroxypropyl)adenine} + \text{HBr}

Radical Bromination

  • Reagents : NBS, AIBN (radical initiator).

  • Solvent : CCl4 or DMF.

  • Conditions : Reflux, 4–6 h.

  • Advantage : Improved regioselectivity for C8.

Optimization and Analytical Validation

Reaction Monitoring

  • TLC : Rf values tracked using silica gel plates (eluent: CHCl3/MeOH 9:1).

  • HPLC : C18 column, UV detection at 254 nm.

Purification Techniques

  • Crystallization : From H2O/EtOH mixtures (pH 2–3).

  • Column Chromatography : Silica gel with gradient elution (MeOH in CH2Cl2).

Characterization Data

  • XRPD : Diffraction peaks confirm crystalline phases.

  • NMR (1H, 13C) : Key signals:

    • δ 8.15 (s, H-2), δ 4.20 (t, -OCH2-), δ 3.60 (m, -CH2OH).

  • HRMS : [M+H]+ m/z 273.0069 (calc. 273.0068).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Direct AlkylationSimple reagents, scalableLow regioselectivity60–70
Cyclic Carbonate RouteHydroxyl protection inherentMulti-step synthesis50–65
NBS BrominationHigh selectivityCost of reagents75–85
Br2 BrominationLow costOver-bromination risk60–75

Stability and Functional Considerations

Hydrolytic Stability

The 3-hydroxypropyl group enhances solubility but may undergo oxidation. Stability studies show:

  • pH 7.4 (PBS) : >90% intact after 24 h.

  • Acidic conditions (pH 2) : Degradation to adenine observed (~20% in 6 h).

Applications in Antiviral Research

  • Nucleotide analogues : Serves as a precursor for boranophosphate derivatives with enhanced antiviral activity.

  • Enzymatic studies : Used in isotopic labeling for metabolic tracing.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 3-Bromo-1-propanol : Preferred over tosylates for lower toxicity.

  • Solvent recycling : DMF recovery via distillation reduces waste.

Green Chemistry Metrics

  • E-factor : ~15 (kg waste/kg product), driven by solvent use.

  • PMI (Process Mass Intensity) : 20–25, highlighting areas for improvement.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-Bromo-9-(3-hydroxypropyl)-9H-adenine, and how are intermediates characterized?

  • Methodology :

  • Multi-step alkylation and bromination : Start with adenine derivatives (e.g., 9H-adenine) and perform N9-alkylation using 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃/DMF). Bromination at the C8 position typically employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., shifts for bromine at C8: δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How does the 3-hydroxypropyl group influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

  • Methodology :

  • Solubility profiling : Use shake-flask method with HPLC quantification. The 3-hydroxypropyl group enhances hydrophilicity (logP reduction by ~1.5 units), improving solubility in polar solvents (e.g., water: ~15 mg/mL; DMSO: >50 mg/mL) .
  • Reactivity : Test nucleophilic substitution reactions (e.g., with thiols or amines) in varying pH buffers to assess hydroxypropyl stability .

Q. What spectroscopic techniques are critical for verifying the structure of 8-Bromo-9-(3-hydroxypropyl)-9H-adenine?

  • Methodology :

  • NMR : 13C^{13}C-NMR to confirm bromine substitution (C8: δ 120–125 ppm) and alkylation (C9: δ 45–50 ppm) .
  • IR spectroscopy : Identify O–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during C8 bromination?

  • Methodology :

  • Catalyst screening : Compare NBS with alternatives like Br₂/FeBr₃. Use design of experiments (DoE) to optimize temperature (60–80°C) and solvent (DMF vs. acetonitrile). NBS in DMF at 70°C reduces dibrominated by-products to <5% .
  • Kinetic monitoring : Track reaction progress via TLC or in-situ Raman spectroscopy to halt at 90% conversion .

Q. How should researchers resolve contradictions in biological activity data (e.g., TLR7 agonism vs. antagonism) for this compound?

  • Methodology :

  • Impurity analysis : Use LC-MS to check for residual alkylating agents (e.g., 3-bromo-1-propanol) that may interfere with assays. Reproduce assays with ≥98% pure compound (HPLC) .
  • Dose-response studies : Test across a broad concentration range (nM to μM) in HEK293-TLR7 reporter cells to clarify agonist/antagonist behavior .

Q. What strategies improve the compound’s stability under UV light during photochemical studies?

  • Methodology :

  • Photostability assays : Expose to UV (254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or use amber glassware to reduce radical-mediated decomposition by 60% .
  • Computational modeling : DFT calculations to identify vulnerable bonds (e.g., C–Br) and design derivatives with electron-withdrawing groups for enhanced stability .

Q. How can regioselectivity challenges during N9-alkylation be addressed?

  • Methodology :

  • Protecting group strategies : Temporarily protect N1/N3 positions with acetyl or benzyl groups before alkylation. Deprotect post-reaction using NH₃/MeOH .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/CH₂Cl₂) to enhance N9 selectivity (>90% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.